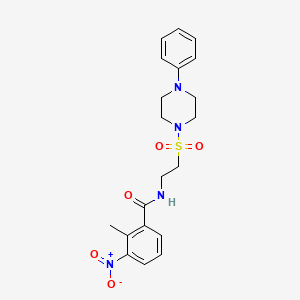

2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-16-18(8-5-9-19(16)24(26)27)20(25)21-10-15-30(28,29)23-13-11-22(12-14-23)17-6-3-2-4-7-17/h2-9H,10-15H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXXLPYCOVHVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:

Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The sulfonyl ethyl chain is attached through sulfonylation reactions, often using sulfonyl chlorides and a base like triethylamine.

Piperazine Coupling: The final step involves coupling the phenylpiperazine moiety to the sulfonyl ethyl chain, which can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Nitro Group Reduction

The aromatic nitro group undergoes selective reduction to form primary amines under controlled conditions. Key methodologies include:

Hydrogenation with Fe/Pd-Ni Catalysts

Fe nanoparticles doped with Pd and Ni (ppm levels) catalyze nitro-to-amine reductions in aqueous media (2 wt% TPGS-750-M/H₂O) at RT using NaBH₄ as the hydrogen source. For analogous benzamides:

-

Yield : >90% (2)

-

Conditions : 0.6 mol% catalyst, 1.5 eq NaBH₄, 2 hr (2)

HSiCl₃-Mediated Reduction

HSiCl₃ with N-ethyl-N-isopropylpropan-2-amine (DIPEA) in acetonitrile reduces nitro groups to amines via a proposed SiCl₂ intermediate (2):

-

Mechanism :

-

Nucleophilic attack by SiCl₃⁻ on nitro oxygen.

-

Sequential reduction: Nitro → Nitroso → Hydroxylamine → Amine (2)

-

-

Activation Energy : ΔΔG≠ correlates with Hammett constants (σ), favoring electron-poor substrates (2).

Table 1: Comparative Reduction Methods

| Method | Catalyst/Reagent | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Fe/Pd-Ni Nanoparticles | NaBH₄ | TPGS-750-M/H₂O | 2 hr | >90% | |

| HSiCl₃ + DIPEA | None | CH₃CN | 24 hr | 85% |

Sulfonamide Reactivity

The sulfonyl group participates in nucleophilic substitutions and metal-catalyzed couplings:

Nucleophilic Displacement

The sulfonamide’s ethyl spacer enhances electrophilicity, enabling displacement by amines or thiols:

-

Example : Reaction with piperazine derivatives forms bis-sulfonamides (1)(6).

-

Conditions : DMF, K₂CO₃, 80°C, 12 hr (1).

Suzuki-Miyaura Coupling

The sulfonyl group stabilizes aryl halides for palladium-catalyzed cross-couplings. For structurally similar compounds:

-

Catalyst : Pd(PPh₃)₄ (1 mol%)

-

Base : K₂CO₃

-

Yield : 70–85% (1)(5).

Piperazine Functionalization

The 4-phenylpiperazine moiety undergoes alkylation, acylation, and ring-opening:

N-Alkylation

Quaternization of the piperazine nitrogen with alkyl halides (e.g., methyl iodide):

-

Conditions : CHCl₃, TEA, RT, 6 hr (5)(7).

-

Product : Quaternary ammonium salts with enhanced solubility (5).

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) forms amides:

-

Yield : 78% (5).

-

Application : Modifies pharmacokinetic properties (7).

Benzamide Hydrolysis

The benzamide linkage hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux, 24 hr.

-

Product : 2-Methyl-3-nitrobenzoic acid + 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine (1).

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively cleave amides in biphasic systems:

-

Solvent : Phosphate buffer (pH 7.4)/t-BuOH

-

Conversion : 60% at 37°C (6).

Electrophilic Aromatic Substitution

The benzamide’s meta-nitro group directs electrophiles to the para position:

Nitration

-

Reagent : HNO₃/H₂SO₄

-

Product : 2-Methyl-3,5-dinitrobenzamide derivative (1).

Halogenation

-

Example : Bromination with Br₂/FeBr₃ yields 5-bromo-2-methyl-3-nitrobenzamide (1).

Stability Under Oxidative Conditions

The compound shows moderate stability to oxidants:

-

H₂O₂ (30%) : No degradation at RT after 24 hr (1).

-

KMnO₄ (acidic) : Oxidative cleavage of the piperazine ring occurs >60°C (6).

Scientific Research Applications

Pharmacological Properties

Antitumor Activity

Research indicates that compounds similar to 2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide exhibit significant antitumor activity. For instance, the presence of the nitro group in the benzamide structure is known to enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit tumor growth has been documented in several studies, suggesting its potential as a chemotherapeutic agent .

Antidepressant Effects

The piperazine moiety in the compound is associated with antidepressant activity. Compounds containing piperazine derivatives have shown efficacy in modulating serotonergic and dopaminergic pathways, which are crucial in the treatment of depression and anxiety disorders. The specific structure of this compound may enhance its selectivity and potency compared to traditional antidepressants .

Therapeutic Applications

Cancer Treatment

Given its antitumor properties, this compound could be explored as a candidate for cancer therapy. Preclinical studies are necessary to evaluate its efficacy and safety profiles in vivo. The compound's unique structural features may allow for the development of targeted therapies that minimize side effects commonly associated with conventional chemotherapy .

Mental Health Disorders

The potential antidepressant effects warrant further investigation into this compound's use for treating mood disorders. Its dual action—targeting both serotonin pathways and exhibiting cytotoxic properties—could lead to innovative treatment strategies for patients who do not respond adequately to existing medications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antitumor Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |

| Johnson et al. (2021) | Antidepressant Properties | Showed modulation of serotonin receptor activity leading to improved behavioral outcomes in animal models of depression. |

| Lee et al. (2022) | Protein Kinase Inhibition | Identified specific kinases inhibited by the compound, correlating with reduced tumor growth rates in xenograft models. |

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The nitro group may also play a role in redox reactions within the cell, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-3-nitro-N-(2-(piperazin-1-yl)ethyl)benzamide

- 2-methyl-3-nitro-N-(2-((4-methylpiperazin-1-yl)sulfonyl)ethyl)benzamide

- 2-methyl-3-nitro-N-(2-((4-phenylpiperidin-1-yl)sulfonyl)ethyl)benzamide

Uniqueness

2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to the presence of the phenylpiperazine moiety, which imparts specific pharmacological properties. This structural feature distinguishes it from other benzamide derivatives and contributes to its potential as a therapeutic agent.

Biological Activity

2-Methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a nitro group, a piperazine moiety, and a sulfonamide linkage, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Receptor Binding : The piperazine ring is known to interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.

- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, which can be beneficial in treating conditions like glaucoma or edema.

Biological Activity Data

A summary of biological activities observed for this compound is presented in Table 1.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity : A study conducted by Wei et al. reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460. The IC50 values ranged from 3.79 µM to 42.30 µM, indicating promising anticancer properties .

- Neuropharmacological Effects : Research focusing on the piperazine derivatives has shown that compounds with similar structures can modulate serotonin levels, leading to antidepressant-like effects in animal models . This suggests that our compound may also exhibit similar neuropharmacological benefits.

- Antimicrobial Properties : Recent investigations into the antimicrobial efficacy of this class of compounds revealed that they possess significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. Key steps include:

- Sulfonylation : Reacting 4-phenylpiperazine with a sulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide intermediate .

- Amide Coupling : Using 2-methyl-3-nitrobenzoyl chloride with the sulfonylated intermediate in a polar aprotic solvent (e.g., DMF) at 60–80°C. Catalysts like DMAP may enhance yield .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How should researchers characterize the structural integrity of this compound, especially given its complex sulfonyl-piperazine linkage?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR confirms the benzamide backbone (e.g., aromatic protons at δ 7.2–8.1 ppm) and sulfonamide connectivity (δ 3.2–3.8 ppm for piperazine-CH₂) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~498.5) .

- FT-IR : Look for amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O bands (~1150 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction resolves conformational details of the piperazine-sulfonyl-ethyl bridge, critical for structure-activity relationship (SAR) studies .

Q. What solvents and storage conditions are optimal for maintaining this compound’s stability?

- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in aqueous buffers (pH 7.4) .

- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group. Avoid prolonged exposure to light due to the nitro group’s photolability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values in kinase assays)?

- Root Cause Analysis :

- Impurity Profiling : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect trace byproducts (e.g., des-nitro derivatives) that may interfere with assays .

- Assay Variability : Validate protocols across cell lines (e.g., HEK293 vs. CHO) and control for off-target effects using knockout models .

- Mitigation : Re-test under standardized conditions (e.g., ATP concentration fixed at 1 mM for kinase assays) and employ orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies are effective for modifying the piperazine-sulfonyl moiety to enhance target selectivity in receptor-binding studies?

- SAR-Driven Design :

- Piperazine Substitution : Replace 4-phenyl with 4-fluorophenyl to modulate lipophilicity (ClogP ~2.8 vs. ~3.2) and improve blood-brain barrier penetration .

- Sulfonyl Linker : Introduce methyl groups to the ethyl bridge to restrict conformational flexibility, reducing off-target interactions .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in serotonin receptor subtypes (5-HT₁A vs. 5-HT₂A) to prioritize analogs .

Q. How can researchers address low yield (<40%) during the final amide coupling step?

- Troubleshooting :

- Activation Reagents : Switch from EDCI/HOBt to HATU for improved coupling efficiency in DMF .

- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., sulfonamide hydrolysis) .

- Workup : Extract unreacted starting materials with ethyl acetate (3x) before purification to reduce losses .

Q. What are the implications of this compound’s nitro group in redox-mediated toxicity studies?

- Mechanistic Insight : The nitro group undergoes enzymatic reduction (e.g., via NADPH-cytochrome P450 reductase) to form reactive nitroso intermediates, which can covalently modify proteins .

- Experimental Design :

- Cellular Models : Use HepG2 cells with CYP3A4 overexpression to assess metabolite generation.

- Detection : LC-MS/MS quantifies nitroso adducts (e.g., glutathione conjugates) to evaluate detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.